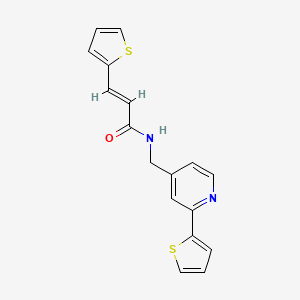

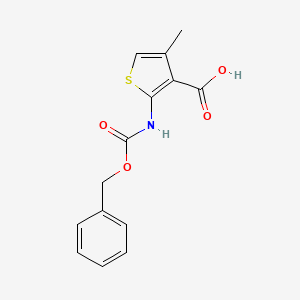

![molecular formula C12H18ClNO2 B2524569 盐酸3-[1-(甲基氨基)乙基]苯甲酸乙酯 CAS No. 2413379-32-3](/img/structure/B2524569.png)

盐酸3-[1-(甲基氨基)乙基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or specific conditions to introduce the desired functional groups. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid . Similarly, the synthesis of 3-methylamino-1-benzyl alcohol was conducted using acetyl benzene as a starting material through a Mannich reaction, followed by reduction with KBH4 . These methods suggest that the synthesis of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride could potentially be achieved through analogous multi-step reactions involving careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using IR, NMR, MS, and X-ray single crystal analysis . Similarly, the crystal structure of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate was characterized by triclinic symmetry and specific bond lengths and angles . These studies indicate that detailed molecular structure analysis of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride would likely involve similar techniques to determine its conformation and bonding characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be inferred from their behavior under various conditions. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate involved hydrazine hydrate reduction, indicating the potential for reductive amination reactions in the synthesis of similar compounds . Additionally, the formation of hydrogen bonds and tautomeric structures, as observed in the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, suggests that Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride may also exhibit such properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be deduced from their synthesis and structural analysis. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility considerations in different solvents . The intermolecular hydrogen bonding observed in the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate suggests potential for similar interactions in Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride, which could affect its melting point, boiling point, and solubility .

科学研究应用

受体结合特性

- 多巴胺-D2受体:对取代苯甲酰胺化合物依替立普利的研究强调了其对大鼠脑中多巴胺-D2结合位点的选择性,为其在神经过程研究和药物开发中的潜力提供了见解 (Hall, Köhler, & Gawell, 1985)。依替立普利对富含多巴胺区域的特异性结合表明其在神经学研究中的实用性,特别是在理解多巴胺能信号及其在精神分裂症和帕金森病等疾病中的意义。

合成和生物活性

- 凝血酶受体拮抗剂:从先导化合物4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯(YD-3)衍生物的合成研究中,发现了具有显著生物活性的新型化合物。这些化合物对各种癌细胞系表现出分化和增殖作用,表明其在癌症治疗中的潜力 (郭瓊文, 2006)。该研究表明此类化合物在开发针对癌症的新型治疗剂中的实用性。

聚合和材料科学

- 芳香族聚酰胺:m-(辛基氨基)苯甲酸酯与碱缩聚的研究将明确缩聚聚合物的合成从对位取代聚合物扩展到间位取代聚合物。这项研究表明盐酸3-[1-(甲基氨基)乙基]苯甲酸乙酯在开发具有特定性能的新材料中的潜在应用 (Sugi, Yokoyama, Furuyama, Uchiyama, & Yokozawa, 2005)。

腐蚀抑制

- 低碳钢腐蚀抑制剂:对某些化合物的合成进行的理论和实验研究证明了它们作为酸性环境中低碳钢腐蚀抑制剂的功效。这表明盐酸3-[1-(甲基氨基)乙基]苯甲酸乙酯在腐蚀防护中的潜在应用,突出了其在材料科学和工程中的相关性 (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021)。

安全和危害

作用机制

Mode of Action

The exact mode of action of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride remains unknown . It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.

Action Environment

The action, efficacy, and stability of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

属性

IUPAC Name |

ethyl 3-[1-(methylamino)ethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-4-15-12(14)11-7-5-6-10(8-11)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHXEMGMMRMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

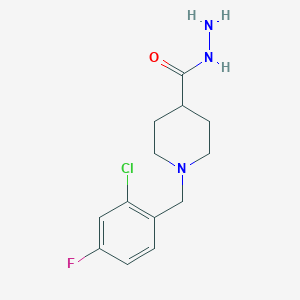

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

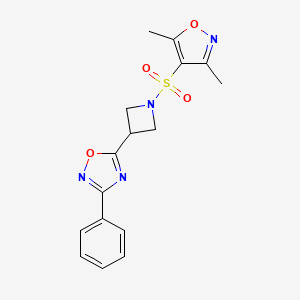

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

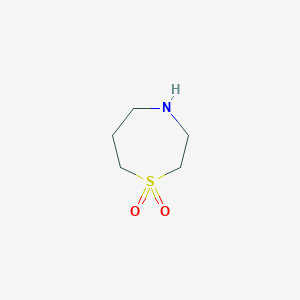

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)